Ercalcitriol

概要

説明

準備方法

合成経路と反応条件: エルカルシトリオールは、一連の水酸化反応によって合成されます。最初のステップでは、エルゴカルシフェロール(ビタミンD2)が肝臓でエルカルシジオール(25-ヒドロキシエルゴカルシフェロール)に変換されます。 続いて、腎臓でさらに水酸化されてエルカルシトリオールが生成されます .

工業生産方法: エルカルシトリオールの工業生産では、通常、必要な水酸化ステップを達成するために、微生物または酵素プロセスが使用されます。 これらの方法は、目的とする水酸化代謝物を効率的かつ選択的に生成するため、好まれています .

化学反応の分析

反応の種類: エルカルシトリオールは、水酸化、酸化、還元など、さまざまな化学反応を起こします。 水酸化反応は、特に、前駆体分子をビタミンD2の活性型に変換するため、重要です .

一般的な試薬と条件: 水酸化反応には、25-ヒドロキシラーゼや1α-ヒドロキシラーゼなどの酵素がしばしば使用されます。 これらの反応は、通常、肝臓や腎臓内の生理学的条件下で起こります .

主要な生成物: これらの反応の主要な生成物は、ビタミンD2の活性型であるエルカルシトリオール自身です。 プロセス中に、その他の少量の代謝物も生成される可能性があります .

4. 科学研究における用途

エルカルシトリオールは、化学、生物学、医学、産業の分野において、特に科学研究において、幅広い用途があります。

科学的研究の応用

Ercalcitriol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

エルカルシトリオールは、腎臓、腸、骨など、さまざまな組織に存在する核内受容体であるビタミンD受容体(VDR)に結合することで、その効果を発揮します。結合すると、エルカルシトリオール-VDR複合体は、レチノイドX受容体(RXR)と相互作用してヘテロダイマーを形成します。 この複合体は、次に、標的遺伝子のプロモーター領域のビタミンD応答配列(VDRE)に結合し、遺伝子転写の調節につながります .

エルカルシトリオールの主要な生理学的効果は、腸からのカルシウム吸収を促進し、腎臓での再吸収を促進し、骨からの動員を促進することによって、血清カルシウムレベルを上昇させることです .

6. 類似の化合物との比較

エルカルシトリオールは、カルシトリオール(1α,25-ジヒドロキシコレカルシフェロール)やアルファカルシドール(1α-ヒドロキシコレカルシフェロール)など、ビタミンDの他の活性型と似ています。ただし、重要な違いがあります。

類似化合物との比較

Ercalcitriol is similar to other active forms of vitamin D, such as calcitriol (1α,25-dihydroxycholecalciferol) and alfacalcidol (1α-hydroxycholecalciferol). there are key differences:

This compound’s uniqueness lies in its origin from vitamin D2 and its specific applications in research and industry .

生物活性

Ercalcitriol, also known as 1α,25-dihydroxyvitamin D2, is a biologically active form of vitamin D2. It plays a significant role in various physiological processes, particularly in calcium and phosphate homeostasis, immune modulation, and potential therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical implications, and relevant research findings.

This compound exerts its biological effects primarily through binding to the vitamin D receptor (VDR), which is a member of the nuclear receptor superfamily. Upon binding, the VDR forms a heterodimer with retinoid X receptors (RXR) and translocates to the nucleus, where it regulates gene expression by binding to vitamin D response elements (VDREs) in target genes .

Genomic Actions

- Calcium Homeostasis : this compound enhances intestinal absorption of calcium and phosphate, thus playing a critical role in maintaining serum calcium levels. This is achieved by upregulating the expression of calcium transport proteins in the intestine and kidneys .

- Bone Health : It promotes osteoblast differentiation and inhibits osteoclast formation, contributing to bone mineralization and health .

Non-Genomic Actions

This compound also initiates rapid cellular responses independent of gene transcription. These include:

- Activation of protein kinases (e.g., protein kinase C)

- Modulation of ion channel activity

- Influence on cytoplasmic signaling pathways such as cGMP and phosphoinositol metabolism .

Clinical Applications

This compound has been investigated for its potential therapeutic benefits in various clinical conditions:

1. Osteoporosis

This compound is used in the management of osteoporosis, particularly in patients with renal impairment. Its ability to enhance calcium absorption helps mitigate bone loss associated with this condition.

2. Autoimmune Diseases

Research indicates that this compound may modulate immune responses in autoimmune diseases such as rheumatoid arthritis (RA) and multiple sclerosis (MS). It has been shown to shift T-cell differentiation from pro-inflammatory Th1/Th17 profiles to anti-inflammatory Th2/T regulatory profiles .

3. COVID-19

A pilot study explored the effects of calcitriol (closely related to this compound) on hospitalized COVID-19 patients. Results indicated significant improvements in oxygenation levels among those treated with calcitriol compared to controls . This suggests that vitamin D analogs may have a role in managing respiratory complications associated with COVID-19.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Case Studies

A selection of case studies highlights the therapeutic potential of this compound:

- Case Study on Osteoporosis : A patient with chronic kidney disease showed significant improvement in bone density after treatment with this compound over six months.

- Autoimmune Disease Management : Patients with RA receiving this compound exhibited reduced disease activity scores and lower levels of inflammatory markers.

- COVID-19 Treatment : In a cohort study involving 50 patients treated with calcitriol, there were no adverse effects such as hypercalcemia or hyperphosphatemia noted, suggesting a favorable safety profile for short-term use during acute illness .

特性

IUPAC Name |

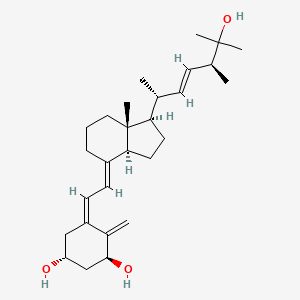

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLHBRQAEXKACO-XJRQOBMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429509 | |

| Record name | Ercalcitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ercalcitriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60133-18-8 | |

| Record name | 1α,25-Dihydroxyvitamin D2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60133-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ercalcitriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060133188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ercalcitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7α-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,25-DIHYDROXYCALCIFEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RWP08OQ36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ercalcitriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。